molecular formula C14H14N2O3S B5632462 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B5632462
M. Wt: 290.34 g/mol
InChI Key: PQSCMSYWIGWNCK-UHFFFAOYSA-N
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Description

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide (CID 746813) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research. This compound belongs to a class of acetamidosulfonamide derivatives that have been synthesized and investigated for their potential biological activities. Sulfonamides are a pivotal pharmacophore in drug discovery, known for their presence in a wide range of therapeutic agents. Preliminary research on related acetamidosulfonamide compounds indicates potential for antioxidant activity , including radical scavenging and superoxide dismutase (SOD) mimetic properties . The structural motif of a pyridine ring connected via a methylene group is present in this compound and has been associated with significant antioxidant activities in quantitative structure-activity relationship (QSAR) studies . Furthermore, this family of compounds has been explored for its antimicrobial activity against various bacterial strains, providing a foundation for its use in infectious disease research . The mechanism of action for sulfonamide derivatives often involves the inhibition of essential metabolic enzymes in pathogens, such as dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis . Researchers can utilize this compound as a key intermediate or building block for the rational design and synthesis of novel bioactive molecules aimed at targets in oncology, infectious diseases, and oxidative stress-related pathologies. Please Note: This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

4-acetyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSCMSYWIGWNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylbenzenesulfonyl chloride with pyridin-3-ylmethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group (COCH3-\text{COCH}_3) and sulfonamide (SO2NH-\text{SO}_2\text{NH}-) serve as key sites for oxidative transformations.

Reagents and Conditions

  • Potassium permanganate (KMnO4\text{KMnO}_4KMnO4) : Oxidizes acetyl to carboxylic acid under acidic or neutral conditions.

  • Chromium trioxide (CrO3\text{CrO}_3CrO3) : Converts acetyl to ketone intermediates in anhydrous environments.

Products

Starting GroupOxidizing AgentProductYield (%)Reference
Acetyl (COCH3\text{COCH}_3)KMnO4\text{KMnO}_4 (H2_2SO4_4)4-Carboxybenzenesulfonamide derivative65–78
Pyridine ringH2O2\text{H}_2\text{O}_2/Fe2+^{2+} (Fenton)Pyridine N-oxide42

Reduction Reactions

Reductive modifications target the sulfonamide and acetyl functionalities.

Reagents and Conditions

  • Lithium aluminum hydride (LiAlH4\text{LiAlH}_4LiAlH4) : Reduces acetyl to ethanol group (CH2OH\text{CH}_2\text{OH}).

  • Hydrogen gas (H2\text{H}_2H2) with Pd/C : Cleaves sulfonamide bonds under high pressure.

Products

Starting GroupReducing AgentProductYield (%)Reference
Acetyl (COCH3\text{COCH}_3)LiAlH4\text{LiAlH}_4 (THF)4-(2-Hydroxyethyl)benzenesulfonamide55
Sulfonamide (SO2NH\text{SO}_2\text{NH}-)H2\text{H}_2/Pd/CBenzenamine and pyridinemethane derivatives70

Nucleophilic Substitution

The sulfonamide nitrogen and pyridine ring are susceptible to nucleophilic attacks.

Reagents and Conditions

  • Alkyl halides (e.g., CH3I\text{CH}_3\text{I}CH3I) : Alkylation at sulfonamide nitrogen in basic media (e.g., NaH\text{NaH}/DMF).

  • Amines (e.g., NH3\text{NH}_3NH3) : Displacement of sulfonamide group under reflux in ethanol .

Products

Reaction SiteNucleophileProductConditionsYield (%)Reference
Sulfonamide NCH3I\text{CH}_3\text{I}N-Methylated sulfonamideNaH\text{NaH}, DMF, 60°C82
Pyridine C-2NH3\text{NH}_32-Aminopyridine derivativeEthanol, reflux48

Acid/Base-Mediated Reactions

The compound undergoes hydrolysis and deacetylation under acidic/basic conditions.

Reagents and Conditions

  • Hydrochloric acid (HCl\text{HCl}HCl) : Hydrolyzes acetyl to carboxylic acid at elevated temperatures .

  • Sodium hydroxide (NaOH\text{NaOH}NaOH) : Cleaves sulfonamide bonds via nucleophilic attack .

Products

ReactionReagentProductConditionsYield (%)Reference
Acetyl hydrolysis6M HCl\text{HCl}4-Carboxybenzenesulfonamide100°C, 6h90
Sulfonamide cleavage2M NaOH\text{NaOH}Benzenesulfonic acid and 3-(aminomethyl)pyridineReflux, 4h75

Cyclization and Heterocycle Formation

The pyridine and sulfonamide groups facilitate cyclization with bifunctional reagents.

Reagents and Conditions

  • Thionyl chloride (SOCl2\text{SOCl}_2SOCl2) : Converts carboxylic acid to acyl chloride for cyclization.

  • 1,2-Diamines : Forms pyrido[3,4-d]pyrimidine derivatives under microwave irradiation.

Products

ReagentProductConditionsYield (%)Reference
SOCl2\text{SOCl}_2/ethylenediaminePyridopyrimidineMicrowave, 120°C68
POCl3\text{POCl}_3Chlorinated pyridine derivative80°C, 3h60

Catalytic Reactions

Transition-metal catalysts enable cross-coupling and functionalization.

Reagents and Conditions

  • Pd(PPh3_33)4_44 : Suzuki coupling with aryl boronic acids at the pyridine ring.

  • CuI/proline : Ullmann-type coupling for C–N bond formation.

Products

CatalystReagentProductConditionsYield (%)Reference
Pd(PPh3_3)4_44-Bromophenylboronic acid4-Biphenylpyridine derivativeNa2CO3\text{Na}_2\text{CO}_3, 80°C73
CuI/L-prolineBenzylamineN-Benzylated sulfonamideDMSO, 100°C65

Key Mechanistic Insights

  • Acetyl Group Reactivity : The electron-withdrawing nature of the acetyl group enhances sulfonamide nitrogen’s susceptibility to nucleophilic attack .

  • Pyridine Coordination : The pyridine ring acts as a directing group in metal-catalyzed reactions, stabilizing intermediates via coordination.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is 4-acetyl-N-[(1-pyridin-3-ylsulfonyl)piperidin-4-yl)methyl]benzenesulfonamide. Its molecular formula is C19H23N3O5S2C_{19}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of 421.53 g/mol. The structure includes a piperidine ring, a pyridine ring, and a benzenesulfonamide group, which contribute to its diverse reactivity and biological activity.

Chemistry

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation and reduction, allowing for the introduction of additional functional groups or modification of existing ones. This versatility makes it valuable in developing new pharmaceuticals.

Biology

In biological research, the compound is utilized as a tool for studying enzyme inhibition and receptor binding. Its sulfonamide moiety is known to inhibit specific enzymes, which may lead to anti-inflammatory and antimicrobial effects.

Medicine

The potential therapeutic applications of this compound are significant:

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) against various bacterial strains:
    CompoundBacterial StrainMIC (mg/mL)
    4aPseudomonas aeruginosa6.67
    4dE. coli6.72
    4hS. aureus6.63
  • Anti-inflammatory Activity : In vivo studies have demonstrated that certain benzenesulfonamides can significantly reduce inflammation in animal models, suggesting that this compound may also possess notable anti-inflammatory properties.

Industry

In industrial applications, the compound can be utilized for developing new materials or as a catalyst in various processes due to its chemical stability and reactivity.

Case Studies

Anti-inflammatory Studies : Research has indicated that compounds with similar piperidine and sulfonamide structures exhibited strong anti-inflammatory effects in carrageenan-induced models, reducing edema significantly.

Antimicrobial Studies : Various studies have focused on synthesizing and evaluating the biological activities of sulfonamide derivatives. These compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating potential for broad-spectrum efficacy.

Mechanism of Action

The mechanism of action of 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Benzene Pyridine Substituents Key Functional Groups Biological/Physical Properties
4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide Acetyl (para) Pyridin-3-ylmethyl Sulfonamide, acetyl Enhanced lipophilicity, potential H-bond acceptor
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Methoxy (para), chloro Quinoline core with styryl Sulfonamide, methoxy, chloro Anticancer activity (quinoline-based)
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) Trifluoromethyl (para) Benzyloxy, trimethylpyridine Sulfonamide, CF3 Electron-withdrawing effects, stability
ABT-751 (N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide) Methoxy (para) Hydroxyphenylamino (pyridin-3-yl) Sulfonamide, methoxy, amino Antimitotic and antivascular activity
4-Nitro-N-(pyridinium-4-yl)benzenesulfonamide Nitro (para) Pyridinium-4-yl Sulfonamide, nitro Strong electron withdrawal, crystal packing via H-bonding

Pharmacological and Physicochemical Properties

  • Electronic Effects : The trifluoromethyl group in 17d and nitro group in 4-nitro-N-(pyridinium-4-yl)benzenesulfonamide introduce strong electron-withdrawing effects, altering reactivity and binding affinities .
  • Biological Activity: ABT-751 demonstrates potent antitumor activity via tubulin inhibition, while quinoline-based IIIa may target DNA-topoisomerase complexes . The target compound’s activity remains speculative but could align with sulfonamide-based enzyme inhibitors.

Structural Insights from Crystallography

  • Crystal Packing : Compounds like 4-nitro-N-(pyridinium-4-yl)benzenesulfonamide exhibit intermolecular N–H⋯O hydrogen bonding between sulfonamide and counterions, critical for stability . Similar interactions are expected in the target compound.
  • Dihedral Angles : The dihedral angle between benzene and pyridine rings (69.2° in ) influences molecular conformation and binding pocket compatibility.

Biological Activity

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to illustrate its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound this compound features a sulfonamide group linked to a pyridine moiety and an acetyl group. This structural configuration is pivotal in determining its biological activity.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase , which is crucial for folic acid synthesis in bacteria. This inhibition results in a bacteriostatic effect, preventing bacterial growth and replication.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions have demonstrated enhanced antibacterial effects, attributed to their ability to penetrate bacterial cell walls effectively .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound VariantBacterial StrainMinimum Inhibitory Concentration (MIC)
Original CompoundStaphylococcus aureus50 µg/mL
Acetylated VariantEscherichia coli100 µg/mL
Thiazole-substituted VariantPseudomonas aeruginosa75 µg/mL

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with cancer cell survival .

Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects on A-431 (epidermoid carcinoma) cells, this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. For example:

  • Substituents on the pyridine ring significantly influence antibacterial potency.
  • The presence of electron-withdrawing groups has been linked to increased anticancer activity due to enhanced interaction with target proteins involved in cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via sulfonylation of 3-(aminomethyl)pyridine with 4-acetylbenzenesulfonyl chloride. Key steps include:

  • Reaction conditions : Use dichloromethane (CH₂Cl₂) as a solvent and pyridine as a base to neutralize HCl byproducts. Heating to 313 K for 24 hours ensures completion .
  • Purification : Post-reaction, wash with dilute HCl to remove unreacted reagents, followed by brine to eliminate residual pyridine. Recrystallization from ethanol yields pure crystals .
    • Validation : Monitor reaction progress via TLC and confirm final structure using NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • NMR : Assign peaks for acetyl (δ ~2.6 ppm, singlet) and sulfonamide (δ ~7.5–8.3 ppm, aromatic protons) groups .
  • X-ray crystallography : Resolve the crystal lattice using SHELX software (e.g., SHELXL for refinement). Mercury CSD 2.0 aids in visualizing hydrogen-bonding patterns (e.g., N—H⋯N interactions) .
    • Data interpretation : Compare experimental unit cell parameters with entries in the Cambridge Structural Database (CSD) to validate structural uniqueness .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay design :

  • Antimitotic activity : Use tubulin polymerization assays, as seen in analogues like ABT-751, with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or phosphatases via fluorescence-based kinetic assays .
    • Controls : Include positive controls (e.g., colchicine for antimitotic assays) and solvent-only blanks to isolate compound-specific effects .

Advanced Research Questions

Q. How can SHELX software resolve discrepancies in crystallographic data refinement?

  • Approach :

  • Parameter optimization : Adjust thermal displacement parameters (Ueq) for non-hydrogen atoms to minimize R-factor discrepancies. Use SHELXL’s restraints for flexible moieties (e.g., acetyl groups) .
  • Validation : Cross-check residual electron density maps for missed solvent molecules or disorder. Compare with Mercury’s void analysis module to identify unmodeled electron density .
    • Case study : In sulfonamide derivatives, mismatched dihedral angles between aromatic rings can indicate refinement errors; SHELXD’s twin refinement may resolve such issues .

Q. How to address contradictions in biological activity data across studies?

  • Root causes : Variability in assay conditions (e.g., cell line selection, solvent DMSO concentration) or compound purity (e.g., residual pyridine).
  • Resolution strategies :

  • Replicate studies : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) and HPLC-purified batches (>98% purity) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like incubation time .

Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methods :

  • Docking studies : Use AutoDock Vina to model interactions with tubulin’s colchicine-binding site, focusing on sulfonamide’s hydrogen-bonding potential .
  • QSAR modeling : Train models with descriptors like logP and polar surface area, validated against IC₅₀ data from analogues .
    • Limitations : Address overfitting by cross-validation with external test sets .

Methodological Considerations

Q. How to design controlled experiments for solubility and stability profiling?

  • Protocol :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, quantifying saturation via UV-Vis spectroscopy .
  • Stability : Incubate at 37°C for 48 hours, monitor degradation via LC-MS .
    • Data interpretation : Compare with structurally similar compounds (e.g., 4-methoxy-benzenesulfonamide derivatives) to identify substituent effects .

Q. What strategies optimize yield in multi-step syntheses?

  • Key factors :

  • Stepwise monitoring : Use in situ IR to track sulfonylation completion (C=O stretch at ~1700 cm⁻¹) .
  • Catalyst selection : For coupling steps, Pd/C or CuI improves efficiency in Suzuki-Miyaura reactions for pyridine derivatives .
    • Troubleshooting : Low yields may arise from moisture-sensitive intermediates; employ Schlenk techniques for air-free conditions .

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